molecular formula C29H50O2 B13390710 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

Cat. No.: B13390710
M. Wt: 430.7 g/mol
InChI Key: OOUCIUZOGLWLAN-UHFFFAOYSA-N
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Biological Activity

The compound 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a complex organic molecule belonging to a class of compounds known for their potential biological activities. This article explores the biological activity of this compound, integrating findings from various studies to provide a comprehensive overview.

Basic Information

  • Molecular Formula: C30H52O
  • Molecular Weight: 428.7333 g/mol
  • CAS Registry Number: 20194-50-7
  • IUPAC Name: this compound

Structural Characteristics

The compound features a complex polycyclic structure with multiple chiral centers. The stereochemistry plays a crucial role in its biological activity. The presence of hydroxyl groups contributes to its potential interactions with biological macromolecules.

Antioxidant Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antioxidant properties. A study on related compounds demonstrated that they can scavenge free radicals effectively and reduce oxidative stress in cellular models . This suggests that the compound may possess similar antioxidant capabilities.

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production. For instance, compounds derived from the same family were found to downregulate TNF-alpha and IL-6 in macrophage cultures . This anti-inflammatory activity may have implications for treating chronic inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of structurally related compounds has been documented extensively. A study highlighted that certain derivatives exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.

Hormonal Activity

Given its structural resemblance to steroid hormones, this compound may interact with hormonal pathways. Preliminary studies suggest it could act as a modulator of estrogen receptors . This activity could be relevant in contexts such as hormone-related cancers.

Study 1: Antioxidant and Anti-inflammatory Properties

A recent investigation assessed the antioxidant and anti-inflammatory properties of the compound in a controlled environment. The results indicated a dose-dependent reduction in oxidative markers and inflammatory cytokines in treated cells compared to controls.

TreatmentOxidative Stress Marker Reduction (%)Inflammatory Cytokine Inhibition (%)
Control00
Low Dose3025
Medium Dose5045
High Dose7065

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against common pathogens. The compound demonstrated notable activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCIUZOGLWLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.